2,6-Dichloro-4-pyridinamine

説明

The exact mass of the compound 4-Amino-2,6-dichloropyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136573. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

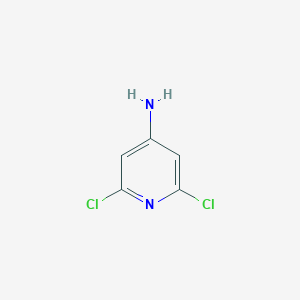

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,6-dichloropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEZOSSWRXDWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180511 | |

| Record name | 4-Amino-2,6-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2587-02-2 | |

| Record name | 4-Amino-2,6-dichloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002587022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2,6-dichloropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2,6-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2,6-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-4-pyridinamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, and safety information for 2,6-Dichloro-4-pyridinamine. The information is intended to support research, synthesis, and drug development activities involving this compound.

Chemical Identity and Physical Properties

This compound is a dichlorinated aminopyridine derivative.[1] It serves as a versatile intermediate in the synthesis of agrochemicals, such as herbicides and fungicides, and is also utilized in the pharmaceutical industry for creating biologically active compounds.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2587-02-2 | [1][2][3][4] |

| Molecular Formula | C₅H₄Cl₂N₂ | [1][3][5][6] |

| Molecular Weight | 163.00 g/mol | [2] |

| IUPAC Name | 2,6-dichloropyridin-4-amine | [2] |

| Synonyms | 4-Amino-2,6-dichloropyridine, 2,6-Dichloro-4-aminopyridine | [1][2][3] |

| Appearance | White to yellow-brown powder/crystalline solid | [1][4] |

| Melting Point | 167-173 °C | [3][4][7][8] |

| Boiling Point | 336.7 °C at 760 mmHg | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [8] |

| Vapor Pressure | 0.00011 mmHg at 25°C | [3] |

| Flash Point | 157.4 °C |[3] |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

Table 2: Spectroscopic and Computational Data

| Property | Value | Reference |

|---|---|---|

| Infrared Spectrum | Conforms to structure | [4] |

| InChI | InChI=1S/C5H4Cl2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9) | [2][7] |

| InChIKey | WAEZOSSWRXDWAX-UHFFFAOYSA-N | [2][7] |

| SMILES | C1=C(C=C(N=C1Cl)Cl)N | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| XLogP3 | 1.4 |[2] |

Reactivity and Stability

Understanding the reactivity and stability of this compound is essential for safe handling, storage, and reaction planning.

-

Stability : The compound is stable under normal conditions.[9]

-

Conditions to Avoid : Incompatible products, excess heat, and dust formation should be avoided.[9]

-

Incompatible Materials : It is incompatible with strong oxidizing agents.[9]

-

Hazardous Decomposition Products : Upon decomposition, it may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[9]

-

Hazardous Polymerization : Hazardous polymerization does not occur.[9]

Experimental Protocols

While a specific, detailed synthesis protocol from a peer-reviewed journal was not found in the provided search results, a general procedure for the chlorination of similar compounds can be inferred from patent literature. The following is a representative, generalized protocol for the synthesis of a dichlorinated aniline, which may share procedural similarities.

Example Synthesis Protocol: Chlorination of 4-Nitroaniline

This protocol is for a related compound and should be adapted and optimized by a qualified chemist for the synthesis of this compound.

-

Reaction Setup : A slurry of the starting material (e.g., 4-nitroaniline) in glacial acetic acid is prepared in a round-bottomed flask equipped with a thermocouple, mechanical stirrer, sparge tube, and vent system.[10]

-

HCl Addition : Hydrogen chloride gas is added to the mixture via the sparge tube.[10]

-

Chlorination : Chlorine gas is sparged into the mixture while maintaining the reaction temperature at approximately 30°C with cooling.[10]

-

Workup : The resulting slurry is cooled (e.g., to 20°C) and then filtered.[10]

-

Purification : The filter cake is washed with glacial acetic acid.[10]

-

Drying : The final product is dried in vacuo to yield the desired 2,6-dichloro-4-nitroaniline (B1670479).[10]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Purity is often assessed by HPLC. A common specification for commercially available this compound is a purity of ≥97.5% or ≥98% as determined by HPLC.[1][4]

Safety and Handling

This compound is classified as an irritant and requires careful handling.

-

Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles conforming to EN166 or OSHA's 29 CFR 1910.133).[9]

-

Handling : Handle in accordance with good industrial hygiene and safety practices.[9] Ensure adequate ventilation, and use in a well-ventilated area or under a hood.[9] Avoid ingestion, inhalation, and contact with skin and eyes.[9] Avoid dust formation.[9]

-

First Aid :

-

Skin Contact : Wash off immediately with plenty of water for at least 15 minutes and seek medical attention.[9]

-

Eye Contact : Rinse immediately with plenty of water for at least 15 minutes and get medical attention.[9]

-

Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]

-

Ingestion : Do NOT induce vomiting. Seek medical attention.[9]

-

-

Storage : Keep the container tightly closed in a dry, well-ventilated place. Store locked up.[11] Some suppliers recommend storage at 0-8 °C.[1]

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and analysis of a chemical compound like this compound, based on the described methodologies.

Caption: General workflow for chemical synthesis, purification, and analysis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Amino-2,6-dichloropyridine | C5H4Cl2N2 | CID 137652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-2,6-dichloropyridine | 2587-02-2 [chemnet.com]

- 4. 4-Amino-2,6-dichloropyridine, 98%, Thermo Scientific Chemicals 5 g | Contact Us [thermofisher.com]

- 5. spectrabase.com [spectrabase.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 4-氨基-2,6-二氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2587-02-2 CAS MSDS (4-Amino-2,6-dichloropyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. US5068443A - Process for the manufacture of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-Amino-2,6-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis routes for 4-Amino-2,6-dichloropyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document details the core synthetic pathway starting from 2,6-dichloropyridine (B45657), including experimental protocols, quantitative data, and visual representations of the reaction workflows. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively synthesize this important compound.

Introduction

4-Amino-2,6-dichloropyridine is a crucial building block in the synthesis of a variety of biologically active molecules. Its structural features, including the reactive amino group and the two chlorine substituents, allow for diverse chemical modifications, making it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. This guide focuses on the most common and practical synthetic route to 4-Amino-2,6-dichloropyridine, providing detailed experimental procedures and a summary of key quantitative data to facilitate its preparation in a laboratory setting.

Primary Synthesis Route: From 2,6-dichloropyridine

The most widely employed and well-documented synthesis of 4-Amino-2,6-dichloropyridine commences with the readily available starting material, 2,6-dichloropyridine. This multi-step process involves an initial oxidation to the corresponding N-oxide, followed by a regioselective nitration at the C4-position, and a final reduction of the nitro group to the desired amine.

A novel and practical protocol for this synthesis has been developed, offering advantages such as the use of a readily available starting material, a limited number of operational steps, and a straightforward workup procedure.[1]

Overall Synthesis Pathway

The three-step synthesis from 2,6-dichloropyridine can be visualized as follows:

Caption: Overall synthesis pathway for 4-Amino-2,6-dichloropyridine.

Step 1: Oxidation of 2,6-dichloropyridine

The initial step involves the oxidation of the nitrogen atom in the pyridine (B92270) ring to form 2,6-dichloropyridine-N-oxide. This transformation is crucial for activating the C4-position for the subsequent electrophilic nitration.

A common method for this oxidation utilizes m-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent in a suitable solvent like dichloromethane (B109758).[2]

-

Dissolve 2,6-dichloropyridine (1.0 eq) in dichloromethane at 0-5 °C.

-

Slowly add m-chloroperoxybenzoic acid (1.0-1.5 eq) to the stirred solution while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for approximately 24 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution of sodium sulfite (B76179) and sodium bicarbonate to remove excess peracid and m-chlorobenzoic acid.

-

The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 2,6-dichloropyridine-N-oxide.

| Parameter | Value | Reference |

| Oxidizing Agent | m-Chloroperoxybenzoic acid | [2] |

| Solvent | Dichloromethane | [2] |

| Reaction Temperature | 0-25 °C | [2] |

| Reaction Time | 24 hours | [2] |

| Yield | 90% | [2] |

| Purity | 97% | [2] |

Step 2: Nitration of 2,6-dichloropyridine-N-oxide

The second step is the regioselective nitration of the N-oxide intermediate at the C4-position. The N-oxide group directs the electrophilic substitution to this position.

The nitration is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid.

-

To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, cooled in an ice bath, add 2,6-dichloropyridine-N-oxide portion-wise, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is heated to a specific temperature (e.g., 100 °C) for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

-

The precipitated product, 2,6-dichloro-4-nitropyridine-N-oxide, is collected by filtration, washed with water until neutral, and dried.

It has been reported that this nitration can result in a mixture of 2,6-dichloro-4-nitropyridine-1-oxide and 2,6-dichloro-4-nitropyridine (B133513), which can be difficult to separate chromatographically.[1]

| Parameter | Value | Reference |

| Nitrating Agent | Fuming HNO₃ / Conc. H₂SO₄ | [1] |

| Reaction Temperature | 100 °C | [1] |

| Reaction Time | 5 hours | [1] |

| Yield | 48% (for the mixture of nitrated products) | [1] |

Step 3: Reduction of 2,6-dichloro-4-nitropyridine-N-oxide

The final step is the reduction of both the nitro group and the N-oxide functionality to afford the target 4-Amino-2,6-dichloropyridine.

A common and effective method for this reduction is the use of iron powder in acetic acid.[1]

-

Suspend the crude mixture of 2,6-dichloro-4-nitropyridine-N-oxide and 2,6-dichloro-4-nitropyridine in glacial acetic acid.

-

Add iron powder to the suspension and heat the mixture at reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, the reaction mixture is cooled and filtered to remove the iron salts.

-

The filtrate is then concentrated under reduced pressure.

-

The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acetic acid.

-

The organic layer is dried, filtered, and concentrated to give the crude 4-Amino-2,6-dichloropyridine, which can be further purified by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Reducing Agent | Iron powder | [1] |

| Solvent | Acetic acid | [1] |

| Reaction Temperature | Reflux | [1] |

| Yield | Not explicitly stated for this step alone, but the overall yield from 2,6-dichloropyridine is implied to be practical. | [1] |

Alternative Synthesis Routes

While the route from 2,6-dichloropyridine is the most prevalent, other synthetic strategies have been explored, although they are less commonly used for 4-Amino-2,6-dichloropyridine specifically. These can include amination of a suitable precursor. For instance, the direct amination of polychlorinated pyridines can be a potential route, though regioselectivity can be a challenge.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the primary synthesis of 4-Amino-2,6-dichloropyridine.

Caption: Experimental workflow for the synthesis of 4-Amino-2,6-dichloropyridine.

Conclusion

The synthesis of 4-Amino-2,6-dichloropyridine via the oxidation, nitration, and subsequent reduction of 2,6-dichloropyridine represents a robust and practical approach for obtaining this valuable intermediate. This guide has provided a detailed overview of this primary synthetic route, including comprehensive experimental protocols and quantitative data, to support the work of researchers and professionals in the field of chemical synthesis and drug development. The presented information, including the visual workflows, is intended to serve as a practical resource for the successful laboratory-scale preparation of 4-Amino-2,6-dichloropyridine.

References

An In-Depth Technical Guide to 2,6-Dichloro-4-pyridinamine (CAS: 2587-02-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dichloro-4-pyridinamine (CAS number 2587-02-2), a key chemical intermediate in the synthesis of various biologically active molecules. This document details its chemical and physical properties, a laboratory-scale synthesis protocol, its applications in drug discovery, and relevant (though extrapolated from related compounds) toxicological and pharmacokinetic profiles.

Core Compound Properties

This compound is a stable, white to off-white solid. Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 2587-02-2 |

| Molecular Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.01 g/mol |

| IUPAC Name | 2,6-dichloropyridin-4-amine |

| Synonyms | 4-Amino-2,6-dichloropyridine, 2,6-Dichloro-4-aminopyridine |

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | 169-173 °C |

| Boiling Point | 336.7 °C (predicted) |

| Appearance | White to buff powder/crystalline solid. |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the reduction of 2,6-dichloro-4-nitropyridine (B133513).

Synthesis of this compound

A common and efficient laboratory-scale synthesis is outlined below.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloro-4-nitropyridine (1.0 eq) in ethanol.

-

Addition of Reagents: To this solution, add iron powder (approx. 4.5 eq) and water.

-

Acidification: Slowly add concentrated hydrochloric acid (approx. 6 eq) to the stirring mixture.

-

Reaction Conditions: Heat the reaction mixture to 95 °C and maintain it at this temperature with vigorous stirring for approximately 16 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of approximately 7.

-

Filter the mixture to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation to yield the final product, this compound.

-

This method typically yields the product in high purity (around 95%).

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block, primarily utilized in the synthesis of kinase inhibitors. The pyridine (B92270) core can act as a scaffold that mimics the hinge-binding motif of ATP in the active site of kinases.

Kinase Inhibitor Synthesis

This compound is a known precursor for the synthesis of Rho-kinase (ROCK) inhibitors, which are targets for cardiovascular diseases such as hypertension. The general workflow for developing kinase inhibitors from this precursor is depicted below.

Representative Signaling Pathway

Derivatives of dichloropyridines and dichloropyrimidines have been explored as inhibitors of various kinases, including Anaplastic Lymphoma Kinase (ALK), a key target in certain cancers. The diagram below illustrates a simplified ALK signaling pathway and the point of inhibition.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques. The following are suggested protocols based on methods for structurally similar compounds.

Table 3: Proposed Analytical Methods

| Method | Protocol Overview |

| High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm). Mobile Phase: Acetonitrile/water gradient with 0.1% formic acid. Detection: UV at 254 nm. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Column: Non-polar capillary column (e.g., DB-5ms). Carrier Gas: Helium. Ionization: Electron Ionization (EI). Detection: Mass spectrometry (full scan or SIM). |

Toxicological and Pharmacokinetic Profile (Extrapolated)

Toxicology

Dichloropyridine derivatives are generally considered to be irritants to the skin, eyes, and respiratory tract. Acute toxicity studies on related compounds suggest potential liver toxicity at high doses. As with all chemical reagents, appropriate personal protective equipment should be used when handling this compound.

Table 4: General Toxicological Profile of Related Dichloropyridines

| Endpoint | Observation |

| Acute Toxicity | Irritant to skin, eyes, and respiratory system. |

| Chronic Toxicity | Data not available for the specific compound. |

| Mutagenicity | Some related chlorinated pyridines have shown mutagenic potential in in vitro assays. |

Pharmacokinetics

The pharmacokinetic properties of aminopyridine derivatives can vary significantly based on their specific structure. Generally, they are orally bioavailable, and their metabolism often involves the liver.

Table 5: General Pharmacokinetic Parameters of Related Aminopyridines

| Parameter | General Observation |

| Absorption | Generally well-absorbed orally. |

| Distribution | Varies depending on lipophilicity. |

| Metabolism | Primarily hepatic. |

| Excretion | Renal and biliary routes. |

Conclusion

This compound is a valuable and versatile chemical intermediate, particularly in the field of medicinal chemistry for the development of kinase inhibitors. Its synthesis is well-established, and it serves as a key starting material for the creation of diverse chemical libraries for drug discovery. While specific biological and toxicological data for this compound are limited, the information available for related structures provides a useful framework for its application in research and development. As with any chemical compound, appropriate safety precautions should be taken during its handling and use. Further research into the specific biological activities of this compound and its derivatives may reveal novel therapeutic applications.

Spectroscopic Profile of 2,6-Dichloro-4-pyridinamine: A Technical Guide

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for 2,6-Dichloro-4-pyridinamine. These predictions are derived from the known spectral characteristics of analogous compounds, including substituted pyridines and anilines.

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong, Broad | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Weak-Medium | Aromatic C-H stretch |

| 1640 - 1600 | Medium-Strong | N-H scissoring (bending) |

| 1580 - 1550 | Strong | C=C/C=N ring stretch |

| 1450 - 1400 | Medium | C=C/C=N ring stretch |

| 1200 - 1150 | Medium | C-N stretch |

| 850 - 800 | Strong | C-Cl stretch |

| 750 - 700 | Medium | C-H out-of-plane bend |

Table 2: Predicted Raman Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3050 | Medium | Aromatic C-H stretch |

| 1610 - 1590 | Strong | Ring breathing mode |

| 1250 - 1200 | Medium | C-N stretch |

| 1050 - 1000 | Strong | Ring breathing mode |

| 850 - 800 | Medium | C-Cl stretch |

Table 3: Predicted ¹H NMR Spectroscopy Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.6 - 6.8 | Singlet | 2H | H-3, H-5 |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

Table 4: Predicted ¹³C NMR Spectroscopy Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C-4 |

| ~148 - 152 | C-2, C-6 |

| ~108 - 112 | C-3, C-5 |

Table 5: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Abundance (%) | Assignment |

| 162/164/166 | High | [M]⁺ (Molecular ion) |

| 127/129 | Medium | [M - Cl]⁺ |

| 99 | Medium | [M - 2Cl]⁺ |

| 78 | Low | [C₄H₂N₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

1. Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

-

Sample Preparation: A small amount of solid this compound is placed directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: The spectrum is acquired by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is baseline corrected and the peak positions are identified.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Data Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of 16 ppm, a relaxation delay of 5 seconds, and an acquisition time of 2 seconds. 16 transients are collected.

-

¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is used. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. 1024 transients are collected.

-

Data Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual ¹³CHCl₃ signal in the ¹³C spectrum.

3. Electron Ionization-Mass Spectrometry (EI-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The GC separates the compound from the solvent and any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

-

Data Acquisition and Processing: The detector records the abundance of each ion, and a mass spectrum is generated by plotting the relative intensity versus the m/z ratio.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Caption: Integration of data from multiple spectroscopic techniques for structural confirmation.

An In-depth Technical Guide to the Synthesis of Substituted Pyridines: Core Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged core in drug design. The strategic functionalization of the pyridine ring is crucial for modulating the pharmacological and physicochemical properties of bioactive molecules. This technical guide provides a comprehensive overview of seminal and contemporary synthetic strategies for accessing substituted pyridines, with a focus on the key starting materials that form the basis of each transformation.

Classical Approaches to Pyridine Ring Construction

For decades, a set of robust and versatile named reactions has formed the foundation of pyridine synthesis. These methods, typically involving multicomponent condensations, remain highly relevant for the large-scale and diversity-oriented synthesis of pyridines.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a four-component reaction that classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[1][2] The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently aromatized to the corresponding pyridine.[3] This method is particularly effective for the synthesis of symmetrically substituted pyridines.

Table 1: Starting Materials and Conditions for Hantzsch Pyridine Synthesis

| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Catalyst/Oxidant | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Water | Ferric chloride | RT | - | - | [2] |

| Benzaldehyde (B42025) | Ethyl acetoacetate | Ammonium acetate | Ethanol (B145695) | - | Reflux | 4-6 | ~96 | [2][4] |

| 5-Bromothiophene-2-carboxyaldehyde | Ethyl acetoacetate/ Methyl acetoacetate | Ammonium acetate | Solvent-free | Ceric ammonium nitrate (B79036) (CAN) | RT | 2.5 | Good to Excellent | [5] |

Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative [4]

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2,4-dioxopentanoate (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

-

Add 20 mL of ethanol to the flask.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 1,4-dihydropyridine product.

Caption: General workflow for the Hantzsch pyridine synthesis.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis allows for the formation of substituted pyridines from the condensation of an enamine with an ethynylketone.[6] The reaction proceeds through an aminodiene intermediate, which undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[6] Modified one-pot procedures have been developed to improve the efficiency of this method.[7][8]

Table 2: Starting Materials and Conditions for Bohlmann-Rahtz Pyridine Synthesis

| Enamine/1,3-Dicarbonyl | Ethynylketone/Alkynone | Nitrogen Source | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Ethyl β-aminocrotonate | Phenylpropynone | - | Toluene/Acetic Acid | Brønsted acid | 170 | - | Good to Excellent | [6][9] |

| 1,3-Dicarbonyl compound | Alkynone | Ammonium acetate | Ethanol | - | Reflux | 24 | Good | [8][10] |

| Enolizable ketone | Ynone | Ammonium acetate | Glacial acetic acid | - | Reflux | Several | Moderate to Good | [7] |

Experimental Protocol: One-Pot Bohlmann-Rahtz Pyridine Synthesis [10]

-

To a round-bottom flask, add the 1,3-dicarbonyl compound (1 equivalent), the alkynone (1 equivalent), and a large excess of ammonium acetate (e.g., 10 equivalents).

-

Add ethanol as the solvent.

-

Reflux the reaction mixture for 24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

References

- 1. A nickel-catalyzed route to pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02759F [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bioengineer.org [bioengineer.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Sciencemadness Discussion Board - Preparation of Pyridine - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 2,6-Dichloro-4-pyridinamine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dichloro-4-pyridinamine, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its molecular structure, IUPAC nomenclature, physicochemical properties, synthesis protocols, and its role as a foundational scaffold in the development of targeted therapeutics.

Molecular Structure and IUPAC Name

This compound is a heterocyclic compound based on a pyridine (B92270) ring. The standard IUPAC name for this molecule is 2,6-dichloropyridin-4-amine .[1] It is also commonly referred to by several synonyms.

Common Synonyms:

Caption: Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

The key physicochemical properties of this compound are summarized below. While experimental spectroscopic data is not fully detailed in publicly available literature, typical and expected values for a molecule with this structure are provided for reference.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2587-02-2 | [1][2] |

| Molecular Formula | C₅H₄Cl₂N₂ | [1][3] |

| Molecular Weight | 163.00 g/mol | [1] |

| Appearance | White to buff powder or pale brown crystalline solid | |

| Melting Point | 167-173 °C | [2] |

| Boiling Point | 336.7 °C (at 760 mmHg) | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol |

Spectroscopic Data (Expected)

| Technique | Expected Observations |

| ¹H NMR | Two signals expected: a singlet for the two equivalent aromatic protons (C3-H, C5-H) and a broad singlet for the amino (-NH₂) protons. |

| ¹³C NMR | Three signals expected for the pyridine ring carbons due to molecular symmetry: one for the chlorine-bearing carbons (C2, C6), one for the amine-bearing carbon (C4), and one for the remaining carbons (C3, C5). |

| FTIR (cm⁻¹) | Peaks corresponding to N-H stretching (amine group, ~3300-3500 cm⁻¹), C=C and C=N stretching (aromatic ring, ~1400-1600 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).[4] |

| Mass Spec (EI) | A molecular ion peak (M⁺) is expected at m/z ≈ 162, with a characteristic isotopic pattern (M+2, M+4) due to the two chlorine atoms. |

Synthesis and Experimental Protocols

This compound is typically synthesized from a commercially available precursor, 2,6-dichloropyridine (B45657). The process involves a two-step reaction pathway: nitration followed by reduction.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Nitration of 2,6-Dichloropyridine

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5 °C, slowly add 2,6-dichloropyridine to concentrated sulfuric acid while stirring until a homogenous solution is obtained.

-

Prepare a nitrating mixture by slowly adding 70% nitric acid to concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 2,6-dichloropyridine, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-10 °C for an additional 30 minutes.

-

Allow the mixture to warm to room temperature and then heat to 80 °C for 1 hour.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the resulting suspension by the slow addition of concentrated ammonium (B1175870) hydroxide (B78521) to a pH of approximately 4, while maintaining a low temperature.

-

Collect the precipitated yellow solid (2,6-dichloro-4-nitropyridine) by filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction of 2,6-Dichloro-4-nitropyridine

-

Suspend the synthesized 2,6-dichloro-4-nitropyridine in a mixture of ethanol (B145695) and water.

-

Add iron powder to the suspension, followed by a catalytic amount of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and filter it through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Experimental Protocol: Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare the sample by dissolving 10-20 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer at room temperature.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire the IR spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial "scaffold" or "building block" in medicinal chemistry. Its structure, featuring reactive chlorine atoms and a nucleophilic amino group, allows for systematic chemical modifications.

A primary application is in the synthesis of kinase inhibitors .[5] Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine core can act as a "hinge-binder," anchoring the inhibitor molecule into the ATP-binding site of the target kinase, thereby blocking its activity and disrupting downstream signaling. Derivatives have been investigated as inhibitors for targets like Anaplastic Lymphoma Kinase (ALK).[5]

Caption: Generalized kinase signaling pathway, which can be targeted by inhibitors derived from the this compound scaffold.

References

Commercial Availability and Synthetic Utility of 4-Amino-2,6-dichloropyridine: A Technical Guide for Researchers

For immediate release: This technical whitepaper provides a comprehensive overview of the commercial availability, synthesis, and applications of 4-Amino-2,6-dichloropyridine, a key intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Introduction

4-Amino-2,6-dichloropyridine is a versatile heterocyclic building block widely utilized in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an amino group and two chloro atoms on the pyridine (B92270) ring, provides multiple reactive sites for further functionalization. This guide details its commercial availability, provides an experimental protocol for its synthesis, and illustrates its application as a crucial intermediate in the development of biologically active compounds, particularly kinase inhibitors.

Commercial Availability

4-Amino-2,6-dichloropyridine is readily available from a variety of chemical suppliers. The typical purity offered is ≥97%, with some vendors providing higher grades of ≥98%. It is generally supplied as a white to off-white or pale brown crystalline solid or powder. Researchers can procure this compound in various quantities, from grams to kilograms, to suit both laboratory-scale research and larger-scale development needs.

Below is a summary of representative commercial suppliers and their product specifications:

| Supplier | Catalog Number | Purity | Physical Form | CAS Number |

| Thermo Scientific Chemicals | A15030.06 | 98+% | Crystals or powder | 2587-02-2 |

| Sigma-Aldrich | 565342 | 97% | Crystalline powder | 2587-02-2 |

| Chem-Impex | 02452 | ≥98% (HPLC) | Pale brown crystalline solid | 2587-02-2 |

| Tokyo Chemical Industry (TCI) | A2369 | >97.0% (GC) | White to Brown powder to crystal | 2587-02-2 |

| Lab Pro Inc. | A2369-1G | Min. 97.0% (GC,N) | Slightly Pale Yellow Solid | 2587-02-2 |

| Alkali Scientific | 565342-5G | 97% | Crystalline powder | 2587-02-2 |

Note: Availability and specifications are subject to change. Please refer to the suppliers' websites for the most current information.

Synthesis of 4-Amino-2,6-dichloropyridine

A common and efficient method for the synthesis of 4-Amino-2,6-dichloropyridine involves a three-step process starting from the readily available 2,6-dichloropyridine (B45657). This synthetic pathway includes N-oxidation, nitration, and subsequent reduction.[1]

Synthetic Pathway Overview

The overall synthetic scheme is as follows:

Experimental Protocol

The following protocol is adapted from a literature procedure for the synthesis of 4-Amino-2,6-dichloropyridine and its derivatives.[1]

Step 1: Synthesis of 2,6-Dichloropyridine N-oxide

-

To a solution of 2,6-dichloropyridine in a suitable solvent such as dichloromethane (B109758) (DCM), add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dichloropyridine N-oxide.

Step 2: Synthesis of 2,6-Dichloro-4-nitropyridine N-oxide

-

To a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C, slowly add 2,6-dichloropyridine N-oxide.

-

Carefully warm the reaction mixture to 90 °C and maintain for 4-6 hours.

-

Cool the mixture to room temperature and pour it onto crushed ice.

-

Filter the resulting precipitate, wash with cold water, and dry to obtain 2,6-dichloro-4-nitropyridine N-oxide.

Step 3: Synthesis of 4-Amino-2,6-dichloropyridine

-

Suspend 2,6-dichloro-4-nitropyridine N-oxide in glacial acetic acid.

-

Add iron powder to the suspension and heat the mixture at 60-70 °C for 2-3 hours.

-

After cooling, dilute the reaction mixture with water and neutralize with a suitable base, such as sodium carbonate.

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to afford pure 4-Amino-2,6-dichloropyridine.

Applications in Drug Discovery and Development

4-Amino-2,6-dichloropyridine is a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors.[2] The chlorine atoms are susceptible to nucleophilic substitution, often via palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or Suzuki coupling, while the amino group can be acylated or alkylated.

Role as a Key Building Block in Kinase Inhibitor Synthesis

The pyridine scaffold is a common feature in many kinase inhibitors. 4-Amino-2,6-dichloropyridine provides a versatile platform to construct complex molecular architectures that can target the ATP-binding site of kinases.

The following diagram illustrates a generalized workflow for the utilization of 4-Amino-2,6-dichloropyridine in the synthesis of a substituted pyridinyl-based kinase inhibitor.

Exemplary Experimental Protocol: Buchwald-Hartwig Amination

The following is a general protocol for the mono-amination of a dihalopyridine, which can be adapted for 4-Amino-2,6-dichloropyridine. The regioselectivity of the reaction may depend on the specific substrate and reaction conditions.

-

In a glovebox, charge a reaction vessel with a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand (e.g., XPhos).

-

Add a base (e.g., sodium tert-butoxide), 4-Amino-2,6-dichloropyridine, and the desired amine coupling partner.

-

Add an anhydrous solvent (e.g., toluene (B28343) or dioxane).

-

Seal the reaction vessel, remove it from the glovebox, and heat with stirring for the required time, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with a suitable solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

4-Amino-2,6-dichloropyridine is a commercially accessible and highly versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its straightforward synthesis and multiple reactive sites make it an invaluable building block for the creation of complex molecular structures, particularly in the design and synthesis of novel kinase inhibitors. The protocols and data presented in this guide provide a solid foundation for its effective utilization in research and development.

References

An In-depth Technical Guide to 2,6-Dichloro-4-pyridinamine: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-pyridinamine is a halogenated pyridine (B92270) derivative that serves as a versatile building block in organic synthesis. Its unique electronic and structural properties, arising from the presence of two chlorine atoms and an amino group on the pyridine ring, make it a valuable intermediate in the development of agrochemicals and pharmaceuticals.[1] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols for its synthesis, purification, and analysis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄Cl₂N₂ | [2] |

| Molecular Weight | 163.01 g/mol | [1] |

| Appearance | Pale brown crystalline solid | [1] |

| Melting Point | 162-169 °C | [1] |

| Boiling Point | 336.7 °C at 760 mmHg (Predicted) | [3] |

| Solubility | Soluble in methanol. | [3] |

| CAS Number | 2587-02-2 | [1] |

Spectroscopic Data

| Spectroscopy | Key Features and Peaks | Reference(s) |

| ¹H NMR | Due to the symmetrical nature of the molecule, a single peak is expected for the two equivalent aromatic protons. In a similar compound, 4-amino-2,6-dichloropyridine, the ¹H NMR (DMSO-d₆) showed peaks at δ 6.60 (s, 2H) for the aromatic protons and δ 7.65 (s, 2H) for the amino protons. | [4] |

| ¹³C NMR | Three distinct signals are expected for the carbon atoms. Based on related structures, the approximate chemical shifts would be: C2/C6 (~158 ppm), C4 (~148 ppm), and C3/C5 (~106 ppm). | [4] |

| Infrared (IR) | The IR spectrum is characterized by N-H stretching vibrations of the primary amine, C-N stretching, and C-Cl stretching bands. A broad peak in the range of 3200-3600 cm⁻¹ is indicative of N-H stretching. Aromatic C-H stretching appears slightly above 3000 cm⁻¹. | [5] |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺). Common fragmentation patterns for pyridine derivatives involve the loss of HCN and cleavage of the C-Cl bonds. | [6] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of 2,6-dichloro-4-nitropyridine (B133513).[7]

Materials:

-

2,6-dichloro-4-nitropyridine

-

Iron powder

-

Acetic acid

-

Hydrochloric acid (catalytic amount)

-

Deionized water

-

Sodium bicarbonate solution

-

Organic solvent (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dichloro-4-nitropyridine in a mixture of acetic acid and a catalytic amount of hydrochloric acid.

-

To this suspension, add iron powder portion-wise. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, heat the reaction mixture at reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the excess iron and iron salts.

-

Carefully neutralize the filtrate with a saturated sodium bicarbonate solution until the pH is basic.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a higher purity solid.

Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol/water mixture)

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot solvent.

-

If the solution is colored, treat it with a small amount of activated charcoal and filter while hot.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for purity analysis. A typical method would use a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water with a small amount of a modifier like formic acid or trifluoroacetic acid.[8] Detection is commonly performed using a UV detector at a wavelength where the compound has maximum absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for both qualitative and quantitative analysis. A capillary column with a non-polar stationary phase is suitable for separation. The mass spectrometer will provide fragmentation patterns that can confirm the identity of the compound.[9]

Biological Activity and Signaling Pathways

While this compound itself has not been extensively studied for its biological activity, its structural class, the dichloropyridines, has shown potential as antagonists of the P2X7 receptor.[10] The P2X7 receptor is an ATP-gated ion channel involved in inflammatory and immune responses.[7][11] Antagonism of this receptor is a promising therapeutic strategy for a variety of inflammatory conditions.

The general mechanism of action for aminopyridines often involves the blockade of voltage-gated potassium channels, which can enhance neurotransmitter release.[10] Some aminopyridines have also been shown to potentiate high voltage-activated Ca²⁺ channels.[1]

Below is a diagram illustrating a potential signaling pathway that could be modulated by a dichloropyridine derivative acting as a P2X7 receptor antagonist.

The workflow for synthesizing a derivative from this compound for potential biological screening is outlined below.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its physical and chemical properties are well-defined, allowing for its effective use in the construction of more complex molecules. While its own biological activity is not extensively documented, its structural similarity to known P2X7 receptor antagonists suggests a promising avenue for its application in drug discovery, particularly in the development of novel anti-inflammatory agents. The provided experimental protocols offer a foundation for the synthesis, purification, and analysis of this compound, facilitating its use in research and development.

References

- 1. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. nbinno.com [nbinno.com]

- 4. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]

- 5. Interpreting IR Spectra [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iris.unife.it [iris.unife.it]

Key Intermediates in Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and significance of pivotal chemical intermediates in the production of market-leading agrochemicals. The document details experimental protocols, presents quantitative data for comparative analysis, and visualizes complex synthetic and biological pathways to support research and development in the agrochemical sector.

2-Chloro-5-chloromethylpyridine (CCMP): The Backbone of Neonicotinoids

2-Chloro-5-chloromethylpyridine (CCMP) is a critical building block for the synthesis of several major neonicotinoid insecticides, including imidacloprid, acetamiprid, and thiacloprid.[1] Its production is a key step in the manufacturing of these widely used crop protection agents.

Synthesis of 2-Chloro-5-chloromethylpyridine (CCMP)

A common industrial synthesis of CCMP involves the cyclization reaction, which is favored for its high purity and yield.[2] Another method involves the chlorination of 2-chloro-5-methylpyridine.[3]

Experimental Protocol: Synthesis of CCMP from 2-chloro-2-chloromethyl-4-cyanobutanal

A general procedure for the synthesis of CCMP involves dissolving 18 g (0.1 mol) of 2-chloro-2-chloromethyl-4-cyanobutanal in 50 ml of toluene. To this solution, 33 g (1.1 equivalents) of solid phosgene (B1210022) is added. The reaction mixture is then stirred at 50°C for 5 hours. Upon completion, the mixture is cooled to induce crystallization, affording the CCMP intermediate.[4]

Experimental Protocol: Synthesis of CCMP from 5-hydroxymethyl-2-pyridinone

To a mixture of 6.7 g (0.032 mol) of phosphorus pentachloride and 2.5 g (0.016 mol) of phosphorus oxychloride, 2.0 g (0.016 mol) of 5-hydroxymethyl-2-pyridinone are added. The mixture is stirred at reflux for 7 hours. After cooling, the mixture is taken up in ethyl acetate (B1210297) and neutralized with ice water and sodium carbonate. The organic phase is separated, dried over magnesium sulfate (B86663), and the solvent is removed under reduced pressure to yield CCMP.[5]

Quantitative Data for CCMP Synthesis

| Precursor | Reagents | Reaction Conditions | Yield | Purity | Reference |

| 2-chloro-2-chloromethyl-4-cyanobutanal | Toluene, solid phosgene | 50°C, 5 hours | 97% | - | [4] |

| 5-hydroxymethyl-2-pyridinone | Phosphorus pentachloride, phosphorus oxychloride | Reflux, 7 hours | 96% | - | [5] |

| 3-methylpyridine | Chlorine, catalyst | 40-60°C and 50-60°C | - | ≥99% | [3] |

| Supported palladium chloride catalyst | 3-methylpyridine, nitrogen, chlorine | 250°C | 51.8% | - | [6] |

Biological Pathway: Mode of Action of Imidacloprid

Imidacloprid, synthesized from CCMP, acts on the central nervous system of insects. It is a systemic insecticide that targets post-synaptic nicotinic acetylcholine (B1216132) receptors (nAChRs).[7] By blocking these receptors, it prevents acetylcholine from transmitting nerve impulses, leading to paralysis and death of the insect.[8] Imidacloprid binds much more strongly to insect nAChRs than to those of mammals, accounting for its selective toxicity.[8]

3,5,6-Trichloro-2-pyridinol (TCP): The Core of Chlorpyrifos (B1668852)

3,5,6-Trichloro-2-pyridinol (TCP) is the essential intermediate in the synthesis of chlorpyrifos, a broad-spectrum organophosphate insecticide.[9] The synthesis of high-purity TCP is a critical step in the commercial production of chlorpyrifos.

Synthesis of 3,5,6-Trichloro-2-pyridinol (TCP)

A widely used method for synthesizing TCP is the hydrolysis of 2,3,5,6-tetrachloropyridine (B1294921).

Experimental Protocol: Synthesis of TCP from 2,3,5,6-Tetrachloropyridine

In a three-necked flask, 43.4 g (0.2 mol) of 2,3,5,6-tetrachloropyridine and 240 mL of deionized water are added and heated to 95°C with stirring.[10] Slowly, 39.53 g (0.60 mol, 85% purity) of potassium hydroxide (B78521) is added to adjust the pH to 9.5-10.[10] The mixture is stirred at this temperature for 30 minutes. The hot solution is filtered to remove insoluble impurities. The filtrate is then transferred to a 500 mL autoclave, and 0.18 g of potassium hydroxide and benzyltrimethylammonium (B79724) chloride are added as a phase transfer catalyst. The autoclave is sealed and heated to 120°C for 4 hours with stirring. After cooling to 25°C, the pH is adjusted to 4.0-4.5 with a 15% hydrochloric acid solution. The resulting solid is filtered, washed with deionized water, and dried to yield 35.9 g of 3,5,6-trichloropyridin-2(1H)-one.[10]

Quantitative Data for TCP Synthesis

| Precursor | Reagents | Reaction Conditions | Yield | Purity | Reference |

| 2,3,5,6-Tetrachloropyridine | Potassium hydroxide, benzyltrimethylammonium chloride, hydrochloric acid | 95°C for 30 min, then 120°C for 4 hours in autoclave | 87% | 99.08% | [10] |

| 2,3,5,6-Tetrachloropyridine | Sodium hydroxide, tetrabutylammonium (B224687) bromide | 100°C for 8 hours in water | 87% | - | [10] |

Biological Pathway: Mode of Action of Chlorpyrifos

Chlorpyrifos exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[11] AChE is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous stimulation of nerve fibers, which results in paralysis and ultimately death of the insect.[12][13] The active form of chlorpyrifos is its oxon metabolite, which is a more potent inhibitor of AChE.[11]

Phenylpyrazole Intermediate for Fipronil (B1672679) Synthesis

The core of the phenylpyrazole insecticide fipronil is the intermediate 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole.[14][15] The synthesis of this complex molecule is a multi-step process that is central to the production of fipronil.

Synthesis of Fipronil Intermediate

One synthetic route involves the reaction of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole with ammonium (B1175870) thiocyanate (B1210189) and hydrogen peroxide.

Experimental Protocol: Synthesis of a Fipronil Disulfide Intermediate

To a solution of 100g (0.31mol) of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole in 200mL of acetonitrile, 59.3g (0.78mol) of ammonium thiocyanate is added with stirring. Then, 253g (3.72mol) of 50% hydrogen peroxide is added dropwise while maintaining the temperature between -20°C and -15°C. After the addition, 200 mL of water is added, and the pH is adjusted to 9.0 with ammonia (B1221849) water. The temperature is raised to 80°C and stirred for 1 hour. The mixture is then cooled to 0°C for 1 hour, filtered, and dried to obtain the disulfide intermediate.[16]

Quantitative Data for Fipronil Intermediate Synthesis

| Precursor | Reagents | Reaction Conditions | Yield | Purity | Reference |

| 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | Ammonium thiocyanate, hydrogen peroxide | -20°C to -15°C, then 80°C for 1 hour, pH 9.0 | 93.1% | 99.80% | [16] |

| 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | Ammonium thiocyanate, hydrogen peroxide | 0°C to 10°C, then 50°C for 3 hours, pH 11.0 | 90.0% | 99.90% | [16] |

| 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | Ammonium thiocyanate, hydrogen peroxide | -10°C to 0°C, then 70°C for 1 hour, pH 10.0 | 95.8% | 99.35% | [16] |

| 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | Trifluoromethane sulfinyl chloride, amine hydrochloride | 40°C to 80°C | 75-90% | 95-97% | [17] |

Biological Pathway: Mode of Action of Fipronil

Fipronil is a neurotoxin that targets the central nervous system of insects.[18] Its mode of action involves blocking the gamma-aminobutyric acid (GABA)-gated chloride channels.[19][20] GABA is an inhibitory neurotransmitter. By blocking the chloride channels, fipronil prevents the influx of chloride ions, which leads to hyperexcitation of the insect's nervous system, resulting in paralysis and death.[18] Fipronil shows higher selectivity for insect GABA receptors over mammalian receptors.[21]

N-(Phosphonomethyl)iminodiacetic Acid (PMIDA): Precursor to Glyphosate (B1671968)

N-(phosphonomethyl)iminodiacetic acid (PMIDA) is the immediate precursor to glyphosate, the most widely used broad-spectrum herbicide.[9] The efficient synthesis of PMIDA is a cornerstone of global glyphosate production.

Synthesis of N-(Phosphonomethyl)iminodiacetic Acid (PMIDA)

There are two primary industrial routes for the synthesis of PMIDA: the HCN process and the DEA process.[22]

-

HCN Process: This process starts with hydrogen cyanide (HCN), which reacts with formaldehyde (B43269) and then ammonia to form iminodiacetonitrile (B147120) (IDAN). IDAN is hydrolyzed to disodium (B8443419) iminodiacetic acid (DSIDA). DSIDA is then reacted with phosphorous trichloride (B1173362) and formaldehyde to yield PMIDA.[22]

-

DEA Process: This route begins with diethanolamine (B148213) (DEA), which is catalytically oxidized to DSIDA. The subsequent steps to PMIDA are similar to the HCN process.[22]

PMIDA is then oxidized to produce glyphosate.[23]

Experimental Protocol: Oxidation of PMIDA to Glyphosate

The oxidation of PMIDA to glyphosate can be carried out using hydrogen peroxide as the oxidant and ferrous sulfate as a reducing agent in a reaction kettle under normal pressure. The molar ratio of PMIDA to hydrogen peroxide to ferrous sulfate heptahydrate is 1:2:3.6.[24]

Quantitative Data for PMIDA to Glyphosate Conversion

| Precursor | Reagents | Reaction Conditions | Yield | Purity | Reference |

| PMIDA | Hydrogen peroxide, ferrous sulfate | Normal pressure | High | - | [24] |

Biological Pathway: Mode of Action of Glyphosate

Glyphosate's herbicidal activity stems from its ability to inhibit the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway.[25][26] This pathway is essential for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms, but is absent in animals.[26][27] By blocking EPSPS, glyphosate prevents the production of these vital amino acids, leading to a cessation of growth and eventual death of the plant.[25]

References

- 1. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]

- 2. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 5. US4958025A - Preparation of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

- 6. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 7. Imidacloprid Technical Fact Sheet [npic.orst.edu]

- 8. Imidacloprid - Wikipedia [en.wikipedia.org]

- 9. PMIDA - Ataman Kimya [atamanchemicals.com]

- 10. 3,5,6-Trichloro-2-pyridinol synthesis - chemicalbook [chemicalbook.com]

- 11. Background Information for Chlorpyrifos - Interaction Profile for: Chlorpyrifos, Lead, Mercury, and Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Frontiers | Chlorpyrifos Disrupts Acetylcholine Metabolism Across Model Blood-Brain Barrier [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Preparation Method of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole_Chemicalbook [chemicalbook.com]

- 15. sfdchem.com [sfdchem.com]

- 16. Synthesis method of fipronil intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 17. WO2020188376A1 - A process for synthesis of fipronil - Google Patents [patents.google.com]

- 18. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]

- 21. Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels - PMC [pmc.ncbi.nlm.nih.gov]

- 22. rsc.org [rsc.org]

- 23. orientjchem.org [orientjchem.org]

- 24. CN1557820A - Preparation for glyphosate from N-(phosphonomethyl)iminodiacetic acid (PMIDA) and its products ,and related process - Google Patents [patents.google.com]

- 25. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]

- 26. Glyphosate - Wikipedia [en.wikipedia.org]

- 27. pathwaymap.com [pathwaymap.com]

The Strategic Role of 2,6-Dichloro-4-pyridinamine in Modern Medicinal Chemistry: A Technical Guide

Introduction

In the landscape of contemporary drug discovery, the strategic selection of core molecular scaffolds is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic building blocks, 2,6-Dichloro-4-pyridinamine (also known as 4-amino-2,6-dichloropyridine) has emerged as a particularly versatile and valuable synthon. Its unique structural and electronic properties, characterized by a pyridine (B92270) core bearing a nucleophilic amino group and two reactive chloro-substituents, render it an ideal starting point for the synthesis of diverse compound libraries. This technical guide provides an in-depth exploration of the synthesis, reactivity, and extensive applications of this compound in medicinal chemistry, with a focus on its role in the generation of targeted inhibitors for various enzyme classes. This compound is particularly instrumental in developing treatments for conditions like cancer and infections.[1]

Synthesis of this compound

The efficient synthesis of this compound is crucial for its widespread application. A common and scalable synthetic route involves the reduction of a nitro group from a substituted pyridine precursor.[2] The typical starting material is 2,6-dichloro-4-nitropyridine, which can be effectively reduced to the desired aminopyridine.[2]

A prevalent method for this transformation utilizes iron powder in an acidic medium, such as acetic acid with a catalytic amount of hydrochloric acid.[2] This approach is often preferred in industrial settings due to its cost-effectiveness and scalability.[2] The general scheme for this synthesis is outlined below.

Chemical Reactivity and Derivatization

The medicinal chemistry value of this compound lies in its capacity for selective functionalization. The two chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr), while the amino group at the 4-position can undergo a variety of transformations such as acylation and alkylation.[2] This differential reactivity allows for the systematic and controlled introduction of various pharmacophoric elements.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the pyridine ring can be sequentially displaced by a range of nucleophiles, including amines, alcohols, and thiols. This sequential displacement is a cornerstone for building molecular complexity and exploring structure-activity relationships (SAR). For instance, reaction with a primary amine can lead to the formation of a 2-amino-6-chloro-4-substituted pyridine derivative, which can then undergo a second SNAr reaction at the remaining chloro-position.

Applications in Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The pyridine core can effectively mimic the purine (B94841) ring of ATP and form crucial hydrogen bond interactions with the hinge region of the kinase active site.

Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer. The dichloropyridine scaffold serves as an excellent starting point for developing potent and selective kinase inhibitors. For example, derivatives of the structurally related 2,6-dichloropyrimidine have been extensively used to synthesize inhibitors of Anaplastic Lymphoma Kinase (ALK), Aurora Kinases, and Epidermal Growth Factor Receptor (EGFR).[3] The principles of targeting the ATP-binding pocket are directly transferable to dichloropyridine-based compounds.

The drug crizotinib, an ALK and ROS1 inhibitor, features a 2,6-dichlorophenyl group, highlighting the importance of this substitution pattern for kinase binding.[4] While not directly derived from this compound, its structure underscores the utility of the dichlorinated aromatic ring in achieving high-affinity interactions within the kinase domain.

Dual-Target and Other Enzyme Inhibitors

The versatility of the this compound scaffold also allows for the design of molecules that can inhibit multiple targets simultaneously, a strategy employed to combat drug resistance.[5] For instance, dual inhibitors targeting both a kinase and another enzyme, such as a histone deacetylase (HDAC), can be synthesized from related dichlorinated heterocyclic cores.[5] Furthermore, derivatives of similar scaffolds have shown potential as inhibitors of other enzyme families, such as phosphodiesterases (PDEs), which are key targets in inflammatory diseases.[3]

Quantitative Data Summary

The biological activity of compounds derived from dichlorinated heterocyclic scaffolds demonstrates their potential as potent enzyme inhibitors. The following table summarizes representative biological activities for compounds derived from the related dichloropyrimidine scaffold, illustrating the potency that can be achieved.

| Compound ID | Target Kinase | IC50 (nM) | Assay Type |

| Compound A | ALK | 15 | Biochemical |

| Compound B | Aurora A | 50 | Cellular |

| Compound C | EGFR (T790M) | 25 | Biochemical |

| Compound D | HDAC6 | 8 | Biochemical |